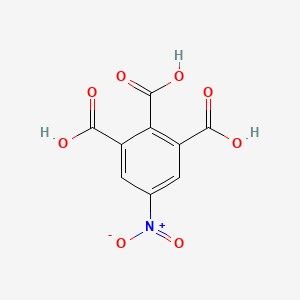

5-Nitro-1,2,3-benzenetricarboxylic acid

概要

説明

5-Nitro-1,2,3-benzenetricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It appears as colorless or light yellow crystals and is relatively stable at room temperature . This compound is known for its low solubility in water but is soluble in acidic and alkaline solutions . It is primarily used as an intermediate in organic synthesis and as an additive in dyes, fluorescent agents, and photochemical materials .

準備方法

5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized through the nitration of benzene tricarboxylic acid . The common method involves dissolving benzene tricarboxylic acid in sulfuric acid and then slowly adding nitric acid dropwise . The reaction produces a precipitate, which is then washed to obtain the target product . This method is widely used in industrial production due to its efficiency and simplicity .

化学反応の分析

Coordination Chemistry

The compound acts as a tridentate ligand, forming coordination polymers with transition metals. Key examples include:

Reaction Conditions :

Esterification

Carboxyl groups react with alcohols under acidic catalysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux, 6–8 hr | Trimethyl 5-nitrobenzene-1,2,3-tricarboxylate | 65% |

Decarboxylation

Thermal decomposition under inert atmosphere:

| Temperature | Product | Byproduct | Reference |

|---|---|---|---|

| 220–250°C | 3-Nitrobenzoic acid | CO₂ |

Reduction

Nitro groups are reduced to amines using catalytic hydrogenation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C in methanol | 50 psi, 60°C, 12 hr | 5-Amino-1,2,3-benzenetricarboxylic acid | 85% |

Acid-Base Reactions

The compound forms salts with bases:

| Base | Product | Application | Reference |

|---|---|---|---|

| NaOH | Trisodium 5-nitrobenzene-1,2,3-tricarboxylate | pH-sensitive materials | |

| NH₃ | Triammonium salt | Precursor for metal-organic frameworks |

Biochemical Interactions

While primarily studied for synthetic applications, the compound inhibits protein aggregation in biochemical systems:

| Study | Target Protein | Effect | Reference |

|---|---|---|---|

| α-Synuclein aggregation | α-Synuclein | 57% reduction in fibrillization (50 µM) | |

| Tau protein (2N4R isoform) | Tau | Delayed lag phase in aggregation kinetics |

Mechanism : Disruption of hydrophobic interactions and hydrogen bonding between fibril-forming peptides .

Stability and Reactivity

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Nitro-1,2,3-benzenetricarboxylic acid serves as a crucial intermediate in the production of various organic compounds. Its three carboxylic acid groups and one nitro group enhance its electrophilicity, making it reactive in electrophilic substitution reactions. This property is particularly useful in synthesizing dyes, pharmaceuticals, and agrochemicals. The compound's ability to form stable coordination complexes with metals also facilitates the development of new materials with specific electronic properties.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3-Benzenetricarboxylic Acid | Three carboxylic acid groups | Lacks nitro group; less reactive |

| 5-Bromo-1,2,3-benzenetricarboxylic Acid | Bromine substitution at the fifth position | Different reactivity due to bromine |

| 4-Nitro-1,2,3-benzenetricarboxylic Acid | Nitro group at the fourth position | Different electronic effects due to position |

| 5-Amino-1,2,3-benzenetricarboxylic Acid | Amino group instead of nitro | Basic properties; potential for different reactions |

Antimicrobial Properties

Nitro compounds are known for their antimicrobial activity. Research indicates that this compound may exhibit similar properties due to its nitro group. Studies have shown that nitro-containing molecules can produce toxic intermediates upon reduction that bind covalently to DNA, leading to cell death . This characteristic is particularly relevant in developing new antibiotics to combat resistant strains of bacteria.

Case Study: Antibacterial Activity

A series of synthesized nitro derivatives were tested against Staphylococcus aureus and Candida species. The derivatives displayed minimum inhibitory concentrations (MIC) ranging from 15.6–62.5 μg/mL for S. aureus, indicating significant antibacterial potential. The presence of the nitro group was essential for this activity .

Analytical Chemistry

Applications in Spectroscopy and Coordination Chemistry

this compound is employed in analytical chemistry for coordination chemistry studies and spectrophotometric analysis. Its ability to form complexes with metal ions allows researchers to explore various magnetic and electronic properties of these complexes . This application is crucial for developing new materials with tailored functionalities.

作用機序

The mechanism of action of 5-Nitro-1,2,3-benzenetricarboxylic acid involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, resulting in the formation of a substituted benzene ring . The compound’s effects are primarily due to its ability to participate in these substitution reactions, which are crucial in various synthetic processes .

類似化合物との比較

5-Nitro-1,2,3-benzenetricarboxylic acid can be compared with other similar compounds such as:

5-Nitroisophthalic acid: Similar in structure but differs in the position of the nitro group.

1,2,3-Benzenetricarboxylic acid: Lacks the nitro group, making it less reactive in certain substitution reactions.

4-Nitrophthalic acid: Another nitro-substituted benzene derivative with different reactivity due to the position of the nitro group.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

生物活性

5-Nitro-1,2,3-benzenetricarboxylic acid (C9H5NO8), also known as 5-nitrobenzene-1,2,3-tricarboxylic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Overview of Biological Activity

This compound exhibits a range of biological activities due to its ability to interact with various biomolecules. Its primary mode of action involves coordination with transition metal ions, leading to the formation of unique coordination polymers that can influence cellular processes and metabolic pathways.

Target Interactions

The compound primarily targets transition metal ions through coordination bonds. This interaction can lead to significant changes in enzyme activity and cellular signaling pathways. The binding affinity of this compound with specific enzymes can either inhibit or activate their functions, depending on the context.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling: It influences pathways related to gene expression and metabolism.

- Enzyme Interaction: The compound can modify the activity of enzymes involved in critical metabolic pathways such as the tricarboxylic acid (TCA) cycle.

- Gene Expression Modulation: Changes in gene expression profiles have been observed in response to different concentrations of the compound .

Biochemical Analysis

In laboratory settings, this compound has shown stability at room temperature but may degrade under extreme conditions. Studies have demonstrated that varying dosages can lead to different biological outcomes:

- Low Doses: Minimal effects on cellular function.

- High Doses: Significant alterations in metabolic pathways and gene expression.

Toxicological Studies

A review of nitro compounds indicates that they often exhibit antimicrobial properties. For instance, nitro derivatives are known to produce toxic intermediates upon reduction, which can bind covalently to DNA and induce cell death. This mechanism is critical for understanding the potential therapeutic applications of this compound in treating infections .

Applications in Research and Industry

This compound has several applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in organic synthesis. |

| Biology | Involved in coordination chemistry and spectrophotometry. |

| Medicine | Serves as a precursor for pharmaceutical intermediates. |

| Industry | Utilized in dye production and photochemical materials. |

特性

IUPAC Name |

5-nitrobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNHRJGEAFKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560222 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-81-6 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of 5-nitrobenzene-1,2,3-tricarboxylic acid with metal ions?

A: 5-Nitrobenzene-1,2,3-tricarboxylic acid, often deprotonated to its anionic form (Hnbta2- or L1), typically acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). For instance, it coordinates to Cu(II) ions via its phenolate and carboxylate oxygen atoms, creating a ladder-like linear coordination polymer. [] The phenolate oxygen atoms bridge two Cu(II) ions, contributing to a distorted square-planar geometry around each copper center. [] Similarly, Hnbta2- bridges cadmium(II) ions, generating a two-dimensional MOF with a fes topology. []

Q2: What structural features of 5-nitrobenzene-1,2,3-tricarboxylic acid facilitate its role in building metal-organic frameworks?

A: The presence of three carboxylate groups and a phenolate group in 5-nitrobenzene-1,2,3-tricarboxylic acid provides multiple coordination sites for metal ions. This polydentate nature enables the formation of extended network structures. Additionally, the rigid aromatic ring imparts structural stability to the resulting MOFs. [, ]

Q3: Besides structural characterization, what other properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs have been investigated?

A: While structural characterization using techniques like single-crystal X-ray diffraction is crucial, researchers have also explored the thermal stability and fluorescence properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs. [] This suggests potential applications in areas like sensing or catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。